N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, multiple methoxy groups, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chloro-substituted phenyl ring and methoxy groups. The final step involves the formation of the carbothioamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide
- N-(3-Chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide
- N-(3-Chloro-2-methylphenyl)benzenesulfonamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H29ClN2O4S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H29ClN2O4S/c1-17-20(28)8-7-9-21(17)29-27(35)30-13-12-18-14-25(32-3)26(33-4)15-19(18)22(30)16-34-24-11-6-5-10-23(24)31-2/h5-11,14-15,22H,12-13,16H2,1-4H3,(H,29,35) |
InChI Key |
XTEHVSOFPNGDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Origin of Product |
United States |
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